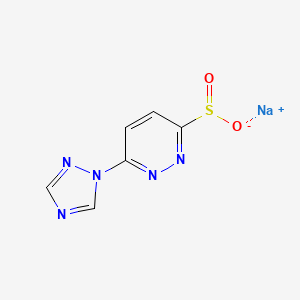

Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate is a chemical compound with the CAS Number: 2172589-45-4 . It has a molecular weight of 233.19 . The compound is in the form of a powder .

Molecular Structure Analysis

The InChI code for Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate is 1S/C6H5N5O2S.Na/c12-14(13)6-2-1-5(9-10-6)11-4-7-3-8-11;/h1-4H,(H,12,13);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain 1,2,4-triazole group are common and well known .Scientific Research Applications

Synthesis and Biological Activities

- Antimicrobial and Surface Activity : Sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate have been utilized as precursors for synthesizing biologically active heterocycles, including 1,2,4-triazole derivatives. These products exhibit antimicrobial activity and can be used as surface active agents (El-Sayed, 2006).

- Antioxidant Activity : Hydrazinecarbothioamides and 1,2,4-triazole-3-thione derivatives synthesized from 2,4-difluorophenyl isothiocyanate have been evaluated for their antioxidant activity, demonstrating significant potential in this field (Bărbuceanu et al., 2014).

Chemical Synthesis and Characterization

- Heterocyclic Compound Synthesis : The formation of indolizines, triazolo[4,3-a]pyridines, benzimidazo[1,2-d]oxadiazoles, and pyrazolo[1,5-c]triazoles via reactions involving nitrogen and sulfur ylides has been reported, highlighting the versatility of these compounds in chemical synthesis (Dawood, 2004).

Pharmacological Applications

- Antileishmanial and Antioxidant Activities : A study on 1,2,4-triazole-3-thiol derivatives fused with pyrazine moiety has shown significant antileishmanial and antioxidant activities, indicating their potential in drug discovery (Patil et al., 2017).

- Cytotoxic Agents : Synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines has led to compounds with cytotoxic activities against leukemia and breast adenocarcinoma cell lines (Mamta et al., 2019).

Novel Heterocyclic Systems

- New Heterocyclic Compounds Synthesis : Linking indole, 1,2,4-triazole, pyridazine, and quinoxaline rings has led to the creation of new heterocyclic systems with potential for further research, showcasing the structural diversity of these compounds (Boraei et al., 2020).

Safety and Hazards

The safety information for Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

sodium;6-(1,2,4-triazol-1-yl)pyridazine-3-sulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2S.Na/c12-14(13)6-2-1-5(9-10-6)11-4-7-3-8-11;/h1-4H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSVSRWLJXWARV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N2C=NC=N2)S(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N5NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-sulfinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B3011367.png)

![N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011371.png)

![Propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B3011374.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3011376.png)

![N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3011379.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011381.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3011384.png)